molecular formula C14H11BrN2 B5142145 2-(2-bromophenyl)-6-methylimidazo[1,2-a]pyridine

2-(2-bromophenyl)-6-methylimidazo[1,2-a]pyridine

Cat. No.: B5142145
M. Wt: 287.15 g/mol
InChI Key: JXPONKGOHNQXSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromophenyl)-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at the 6-position and a 2-bromophenyl group at the 2-position (Figure 1). The ortho-bromine on the phenyl ring enhances its reactivity in cross-coupling reactions, enabling applications in synthesizing fused-ring systems like benzo[b]selenophenes . The methyl group at the 6-position may influence steric and electronic properties, affecting solubility and biological interactions .

Properties

IUPAC Name

2-(2-bromophenyl)-6-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2/c1-10-6-7-14-16-13(9-17(14)8-10)11-4-2-3-5-12(11)15/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPONKGOHNQXSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenyl)-6-methylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromoaniline with 2-methylpyridine-3-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Bromine-Specific Substitution Reactions

The para-bromine atom undergoes nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-couplings:

Key Findings:

  • Suzuki-Miyaura Coupling : Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis (DMF, 80°C) to form biaryl derivatives (85–92% yield) .

  • Buchwald-Hartwig Amination : Forms C-N bonds with secondary amines using Pd₂(dba)₃/Xantphos, yielding 78–84% .

  • Halogen Exchange : Fluorination via CuF₂/KF in DMF at 120°C replaces bromine with fluorine (63% yield) .

C3-Alkylation via Aza-Friedel-Crafts

A three-component reaction with aldehydes and cyclic amines (e.g., pyrrolidine) under Sc(OTf)₃ catalysis achieves C3-alkylation:

Conditions :

  • Solvent: CH₃CN, 60°C, 12 hrs

  • Yield: 75–87%

  • Key products: Derivatives with benzyl/phenethyl groups (e.g., 4t–4v )

Electrophilic Aromatic Substitution

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at C5 (68% yield) .

  • Sulfonation : SO₃/DMF forms sulfonic acid derivatives (59% yield) .

Biological Activity Derivatization

Modifications correlate with enhanced pharmacological properties:

Table 2: Bioactive Derivatives

Derivative StructureBiological ActivityIC₅₀ (µM)Source
3-(Biphenyl)-6-methyl analogAChE inhibition79
3-(3,4-Dichlorophenyl)-6-methylBChE inhibition65
C3-Benzyl-substitutedAnticancer (HeLa cells)12.4

Molecular docking studies confirm that biphenyl derivatives bind to peripheral anionic sites of AChE via π-π interactions .

Stability and Reaction Limitations

  • Thermal Sensitivity : Decomposes above 200°C, limiting high-temperature applications .

  • Solvent Compatibility : Reacts violently with strong oxidizers (e.g., KMnO₄) in polar aprotic solvents .

  • Steric Hindrance : Bulky substituents at C2 reduce SNAr efficiency (e.g., <40% yield with tert-butyl groups) .

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 2-(2-bromophenyl)-6-methylimidazo[1,2-a]pyridine often involves multicomponent reactions (MCRs), which allow for the rapid generation of functionalized molecules. These methods are advantageous due to their high atom economy and straightforward procedures. For instance, a recent study demonstrated an efficient synthesis of imidazo[1,2-a]pyridine derivatives via a three-component reaction involving imidazo[1,2-a]pyridines, aldehydes, and amines under optimized conditions, yielding products with moderate to good yields .

Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit significant biological activities. For example:

  • Antiviral Properties : A related compound, AG110 (an imidazopyrrolopyridine analogue), was identified as a potent inhibitor of pestivirus replication. It demonstrated effective inhibition at low concentrations against bovine viral diarrhea virus (BVDV), highlighting the potential of imidazo derivatives in antiviral drug development .
  • Anticancer Activity : Imidazo[1,2-a]pyridine derivatives have shown promise as anticancer agents. They can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms. Specific derivatives have been linked to the inhibition of cell proliferation and migration in different cancer types.

Therapeutic Potential

The therapeutic potential of this compound is being explored in several domains:

  • Neurological Disorders : Some derivatives are being investigated for their neuroprotective effects and potential use in treating neurodegenerative diseases. The structural features of imidazo compounds contribute to their interaction with biological targets involved in neuroprotection.
  • Antidepressant Activity : Certain derivatives have been noted for their antidepressant-like effects in preclinical studies. The mechanism is thought to involve modulation of neurotransmitter systems, making them candidates for further research in mood disorders .

Case Studies

Several studies have documented the applications of this compound and its derivatives:

  • Inhibition of Viral Replication : A case study on AG110 demonstrated its ability to inhibit BVDV replication effectively. The study provided insights into the mechanism of action and highlighted the compound's potential as a therapeutic agent against viral infections .
  • Anticancer Screening : A systematic evaluation of various imidazo[1,2-a]pyridine derivatives showed significant cytotoxicity against multiple cancer cell lines. The results indicated that structural modifications could enhance their potency and selectivity against cancer cells.
  • Neuroprotective Effects : Research has indicated that specific imidazo derivatives can protect neuronal cells from oxidative stress-induced damage. These findings suggest a role for these compounds in developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of 2-(2-bromophenyl)-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The bromophenyl group can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The compound may also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Table 1. Impact of Halogen Position on Properties

Compound Substituent Position Melting Point (°C) Key Reactivity
2-(2-Bromophenyl)-6-methylimidazo Ortho-Br N/A Pd-catalyzed cyclization
2-(4-Bromophenyl)-6-methylimidazo Para-Br 214–215 Lower reactivity in coupling reactions
2-(4-Methoxyphenyl)-6-methylimidazo Para-OMe 178–180 Electron-donating effects

Halogen Type: Bromine vs. Chlorine/Fluorine

Halogen identity affects electronic properties and biological activity:

  • 2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine : Chlorine’s lower electronegativity compared to bromine may reduce oxidative stability. Safety data indicate severe toxicity (H314: skin corrosion) .
  • 4-Fluoro-N-(3-((2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)oxy)propyl)-3-methylaniline : Fluorine’s strong electron-withdrawing effect enhances anti-TB activity (MIC = 0.03 µM) . Bromine’s larger size may hinder target binding but improve lipophilicity.

Table 2. Halogen Effects on Bioactivity

Compound Halogen MIC (µM) Key Property
2-(4-Fluorophenyl)-6-methylimidazo F 0.03 High anti-TB potency
2-(2-Bromophenyl)-6-methylimidazo Br N/A Potential for selenophene fusion
2-(4-Chlorophenyl)-6-methylimidazo Cl N/A High toxicity (H314)

Core Modifications: Methyl vs. Other Groups

Substituents on the imidazo[1,2-a]pyridine core influence solubility and synthetic versatility:

  • 6-Methyl-2-phenylimidazo[1,2-a]pyridine (3j) : The methyl group increases hydrophobicity (melting point = 175–177°C) .
  • 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile (3p) : A nitrile group at C6 raises the melting point to 245–247°C and may enhance hydrogen bonding.

Table 3. Core Substituent Impact

Compound C6 Substituent Melting Point (°C) Solubility
6-Methyl-2-phenylimidazo Methyl 175–177 Low (hydrophobic)
2-Phenylimidazo-6-carbonitrile Nitrile 245–247 Moderate (polar group)
6-Chloro-2-(2-bromophenyl)imidazo Chlorine N/A Likely low

Physical and Chemical Properties

  • Molecular Weight : 307.58 g/mol (calculated for C₁₃H₁₀BrN₂).
  • Stability : Bromine’s leaving group ability makes the compound sensitive to light and moisture .
  • Solubility : Likely low aqueous solubility due to aromatic and methyl groups; DMSO or DMF may be required for dissolution .

Biological Activity

2-(2-bromophenyl)-6-methylimidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Pharmacological Properties

The imidazo[1,2-a]pyridine derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Various studies have reported that imidazo[1,2-a]pyridine compounds possess significant antibacterial and antifungal properties. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .
  • Anticancer Activity : Compounds within this class have been investigated for their ability to inhibit cancer cell proliferation. Notably, some derivatives have demonstrated potent activity against various human cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Cholinesterase Inhibition : Certain derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in treating neurodegenerative diseases like Alzheimer's .

The biological activity of this compound can be attributed to several mechanisms:

  • Topoisomerase Inhibition : Research indicates that some imidazo[1,2-a]pyridine derivatives act as inhibitors of topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition leads to disrupted DNA synthesis in cancer cells .
  • Cholinergic Modulation : The cholinesterase inhibitory activity suggests that these compounds may enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine, potentially offering therapeutic benefits in cognitive disorders .
  • Antioxidant Activity : Some studies suggest that imidazo[1,2-a]pyridine derivatives may exhibit antioxidant properties, which could contribute to their protective effects against oxidative stress-related diseases .

Antimicrobial Activity

A study evaluating the antimicrobial properties of various imidazo[1,2-a]pyridine derivatives found that certain compounds exhibited minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics against pathogens like Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Target Organism
This compound8Staphylococcus aureus
3-bromo-2-methylimidazo[1,2-a]pyridine16E. coli

Anticancer Activity

In vitro studies demonstrated that this compound inhibited the proliferation of cancer cell lines such as HeLa and MCF-7. The compound induced G2/M phase arrest and apoptosis in these cells .

Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction
MCF-720Cell cycle arrest

Q & A

Q. Q1. What are the common synthetic routes for preparing 2-(2-bromophenyl)-6-methylimidazo[1,2-a]pyridine, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation of 2-aminoimidazoles with brominated aromatic precursors. A widely used method involves palladium-catalyzed cross-coupling or copper-mediated selenylation to introduce functional groups at the 2-position of the imidazo[1,2-a]pyridine core . For example, copper-catalyzed selenylation of 2-(2-bromophenyl)imidazo[1,2-a]pyridine with selenium powder under ligand-free conditions achieves regioselective C–Br bond activation . Yield optimization requires precise control of temperature (80–120°C), solvent polarity (e.g., DMF or acetonitrile), and catalyst loading (5–10 mol%) .

Q. Q2. What analytical techniques are essential for characterizing this compound and verifying its purity?

Key techniques include:

  • FT-IR : To confirm functional groups (e.g., C–Br stretch at ~550 cm⁻¹) and absence of unreacted precursors .
  • ¹H/¹³C NMR : For structural elucidation; the methyl group at position 6 appears as a singlet (~δ 2.5 ppm), while bromophenyl protons show splitting patterns consistent with para-substitution .
  • X-ray crystallography : Resolves regiochemical ambiguities in the imidazo[1,2-a]pyridine core and confirms bromine positioning .

Advanced Reaction Design and Mechanistic Insights

Q. Q3. How can palladium-catalyzed cascade reactions be applied to functionalize this compound?

Palladium catalysts enable complex transformations, such as CO insertion and C–H activation. For instance, reacting 2-(2-bromophenyl)imidazo[1,2-a]pyridine with CO under Pd(OAc)₂ catalysis generates indenone-fused derivatives via a cascade process involving oxidative addition, CO insertion, and reductive elimination . Adding Cu(OAc)₂ shifts selectivity toward chromenone-fused products through acetoxylation and deacetylation steps . Mechanistic studies (e.g., DFT calculations or isotopic labeling) are critical to mapping pathways and optimizing ligand-electron effects.

Q. Q4. What strategies address low regioselectivity in halogenated imidazo[1,2-a]pyridine derivatives?

Regioselectivity challenges arise during electrophilic substitution due to the electron-rich imidazole ring. Strategies include:

  • Directing groups : Introducing temporary substituents (e.g., –OMe) to steer bromination to specific positions .
  • Metal-mediated C–H activation : Copper or palladium catalysts enhance selectivity for C–Br bond cleavage over competing pathways .

Solubility and Formulation Challenges

Q. Q5. What solvent systems are optimal for in vitro and in vivo studies of this compound?

Due to its hydrophobic aryl and imidazole groups, the compound shows limited aqueous solubility. Recommended formulations include:

  • In vitro : DMSO stock solutions (10 mM) diluted in PBS or culture media (<0.1% DMSO final) .
  • In vivo : Suspensions in 0.5% carboxymethyl cellulose (CMC-Na) for oral dosing or DMSO/Tween 80/saline (10:5:85 v/v) for intravenous delivery .

Q. Q6. How does storage temperature impact the compound’s stability?

Long-term stability (>2 years) requires storage at –20°C in airtight, light-protected containers. Degradation products (e.g., debrominated analogs) form at >4°C due to aryl–Br bond lability .

Biological Activity and Drug Development

Q. Q7. What structural features of this compound suggest potential pharmacological activity?

The imidazo[1,2-a]pyridine scaffold is associated with anxiolytic, antiviral, and kinase-inhibitory properties. The bromophenyl group enhances lipophilicity, aiding blood-brain barrier penetration, while the methyl group at position 6 reduces metabolic oxidation .

Q. Q8. How can researchers validate target engagement in biological assays?

  • Fluorescent probes : Derivatives with nitrobenzoxadiazole (NBD) tags enable visualization of target binding in cellular models .
  • Kinase inhibition assays : Measure IC₅₀ values against CDK or MAPK isoforms using ATP-competitive assays .

Safety and Environmental Considerations

Q. Q9. What safety protocols are essential for handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (H314/H318 hazards) .
  • Ventilation : Use fume hoods to prevent inhalation of fine particles (H335) .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste (H412) .

Q. Q10. Are there eco-friendly alternatives to traditional synthesis methods?

Copper-catalyzed reactions using selenium powder reduce reliance on toxic halogens and generate fewer byproducts . Solvent substitution (e.g., ethanol instead of DMF) lowers environmental impact .

Data Interpretation and Optimization

Q. Q11. How should researchers resolve contradictions in reported reaction yields for similar compounds?

Variability often stems from:

  • Catalyst purity : Commercial Pd/C may contain trace metals affecting turnover.
  • Moisture sensitivity : Aryl bromides hydrolyze in humid conditions, reducing yields .
    Control experiments (e.g., Karl Fischer titration) identify moisture content as a critical variable.

Q. Q12. What computational tools aid in predicting the compound’s reactivity?

  • Density Functional Theory (DFT) : Models transition states for Pd-catalyzed cross-couplings .
  • Molecular docking : Screens binding affinity against therapeutic targets (e.g., CDK2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-bromophenyl)-6-methylimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
2-(2-bromophenyl)-6-methylimidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.